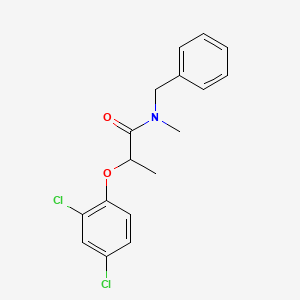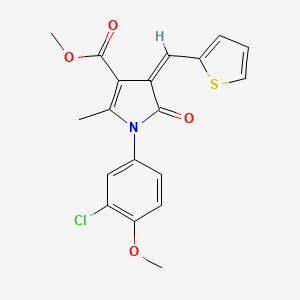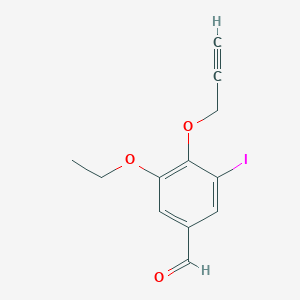![molecular formula C18H20ClNOS2 B3935834 N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B3935834.png)
N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide
Overview
Description
N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide, also known as C646, is a small molecule inhibitor that targets histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). This compound has gained significant attention in the scientific community due to its potential use in cancer treatment and research. In
Mechanism of Action
N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide targets the HAT p300/PCAF, which is involved in the acetylation of histones and non-histone proteins. By inhibiting p300/PCAF, N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide reduces the acetylation of histones and non-histone proteins, leading to changes in gene expression and cellular processes. N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has been shown to inhibit the acetylation of p53, a tumor suppressor protein, leading to its stabilization and activation.
Biochemical and Physiological Effects
N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and invasion. N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has also been shown to regulate the expression of genes involved in various cellular processes, including DNA repair, cell proliferation, and cell differentiation.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide in lab experiments is its specificity for p300/PCAF. This allows for the selective inhibition of histone and non-histone acetylation, without affecting other cellular processes. However, one limitation of using N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide in cancer research and treatment. One potential application is the use of N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide as a combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide could also be used to identify novel therapeutic targets in cancer cells, by studying the changes in gene expression and cellular processes induced by its inhibition. Another future direction is the development of more potent and selective inhibitors of p300/PCAF, which could lead to more effective cancer treatments.
Conclusion
In conclusion, N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide is a small molecule inhibitor that targets histone acetyltransferase p300/PCAF. It has shown promise in cancer treatment and research, by inducing apoptosis, inhibiting angiogenesis and invasion, and regulating gene expression. While there are some limitations to its use in lab experiments, N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has several potential future directions for the development of more effective cancer treatments.
Scientific Research Applications
N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has been extensively studied for its potential use in cancer treatment and research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has also been found to induce apoptosis in cancer cells by regulating the expression of pro-apoptotic genes. In addition, N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS2/c19-16-8-6-15(7-9-16)14-22-13-11-20-18(21)10-12-23-17-4-2-1-3-5-17/h1-9H,10-14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJNAUDLGVENJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCSCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-3-phenylsulfanylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935759.png)
![methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate](/img/structure/B3935764.png)
![2-[(4-chlorophenyl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3935769.png)


![{4-[3-(2-methoxy-4-methylphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B3935784.png)
![4-[2-(2-iodo-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3935795.png)
![1-bromo-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3935796.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide](/img/structure/B3935799.png)
![4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3935803.png)
![8-(5-bromo-2-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3935809.png)
![1-bromo-2-[4-(2-methoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B3935810.png)

![4-{[N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3935845.png)